Ethyl 2-(3-fluorophenyl)acrylate
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Overview
Description
Ethyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C11H11FO2. It is a derivative of acrylic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylate group to a single bond, forming ethyl 2-(3-fluorophenyl)propanoate.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-fluorophenylacrylic acid or 3-fluorophenylacetone.
Reduction: Ethyl 2-(3-fluorophenyl)propanoate.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which ethyl 2-(3-fluorophenyl)acrylate exerts its effects depends on the specific application. In chemical reactions, the acrylate group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. The fluorine atom in the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects.
Comparison with Similar Compounds
Methyl 2-(3-fluorophenyl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(4-fluorophenyl)acrylate: Fluorine atom at the para position instead of the meta position.
Ethyl 2-(3-chlorophenyl)acrylate: Chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and physical properties. The meta position of the fluorine atom can lead to different electronic effects compared to para or ortho substitutions, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3 |
InChI Key |
CZHWTUMPBWOSID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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